

VZ185: A Comprehensive Technical Guide to a Potent and Selective BRD7/BRD9 Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VZ185

Cat. No.: B611792

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Executive Summary

VZ185 is a highly potent, selective, and rapid dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), developed through an iterative and rational design process. This bifunctional molecule, a Proteolysis Targeting Chimera (PROTAC), leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. **VZ185** has demonstrated significant potential as a chemical probe to explore the biological functions of BRD7 and BRD9 and as a lead compound for the development of novel therapeutics. This document provides an in-depth technical overview of the discovery, mechanism of action, and key experimental data related to **VZ185**.

Introduction

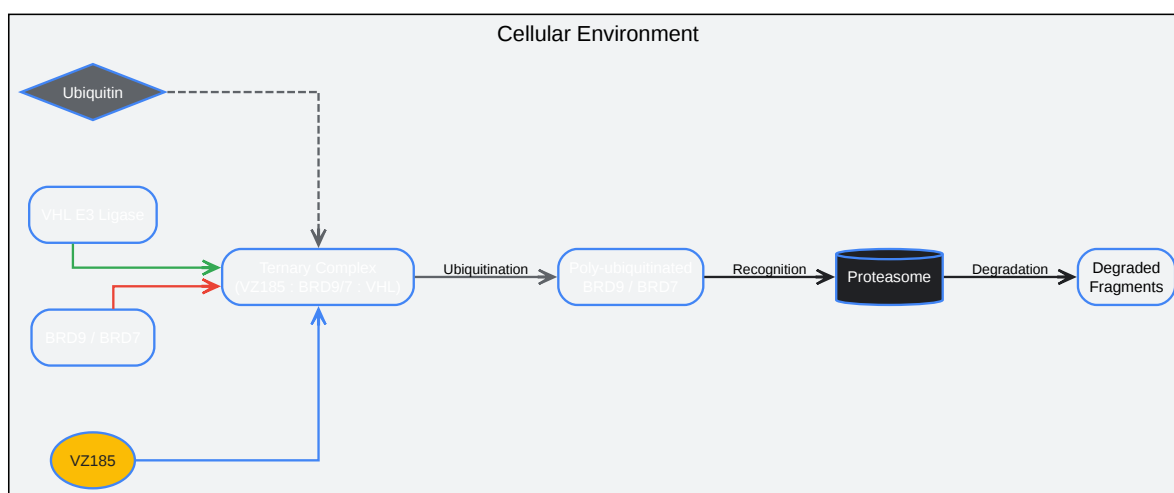
BRD7 and BRD9 are subunits of the human SWI/SNF (BAF) chromatin remodeling complexes, which play a crucial role in regulating gene expression. Dysregulation of these proteins has been implicated in various cancers, making them attractive targets for therapeutic intervention. **VZ185** was developed by researchers at the University of Dundee in collaboration with Boehringer Ingelheim and Promega to overcome the challenges of targeting these proteins with traditional inhibitors.^{[1][2]} As a PROTAC, **VZ185** offers a distinct mechanism of action, inducing protein degradation rather than just inhibition, which can lead to a more profound and sustained biological effect.

Discovery and Development

The development of **VZ185** was a result of a systematic, iterative design approach.^{[3][4][5]} Initial efforts to develop a VHL-based degrader for BRD9 were unsuccessful, suggesting an incompatibility between the target and the E3 ligase.^{[3][5]} However, through systematic modifications of the linker and conjugation patterns, researchers were able to optimize the ternary complex formation between **VZ185**, BRD9/7, and VHL, leading to the discovery of the highly potent and selective **VZ185**.^{[3][4][5]} This work provided a roadmap for developing PROTACs for seemingly incompatible target-ligase pairs.^{[3][4]}

Mechanism of Action

VZ185 functions by hijacking the cell's natural protein disposal system. It acts as a molecular bridge, simultaneously binding to the bromodomain of BRD7 or BRD9 and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The poly-ubiquitinated BRD7 or BRD9 is then recognized and degraded by the proteasome, leading to its rapid and efficient removal from the cell.



[Click to download full resolution via product page](#)**Figure 1: VZ185 Mechanism of Action.**

Quantitative Data

In Vitro Potency and Ternary Complex Formation

Parameter	VZ185	cis-VZ185 (Negative Control)	Reference
ITC (VHL binary KD) [nM]	26 ± 9	n.d.	[6]
ITC (VHL ternary KD with BRD9-BD) [nM]	27 ± 3	n.d.	[6]
ITC (BRD9-BD binary KD) [nM]	5.1 ± 0.6	n.d.	[6]
FP (VHL binary KD) [nM]	35 ± 5	n.d.	[6]
FP (VHL ternary KD with BRD9-BD) [nM]	35 ± 6	n.d.	[6]
ITC/FP (Cooperativity, α)	1.0	n.d.	[6]
Ternary Complex Stability (ΔG) [kcal/mol]	-21.7	n.d.	[1][6]

Cellular Activity: Degradation

Assay	Cell Line	Target	DC50 [nM]	Dmax	Reference
Western Blot (8h)	RI-1	BRD9	1.8	~95%	[1][6]
BRD7	4.5	~95%	[1][6]		
Live-cell HiBiT	HEK293	HiBiT-BRD9	4.0	-	[6][7]
HiBiT-BRD7	34.5	-	[6][7]		
WES Degradation (18h)	EOL-1	BRD9	2.3	-	[2][6]
A-204	BRD9	8.3	-	[2][6]	

Cellular Activity: Viability

Assay	Cell Line	EC50 [nM]	Reference
CellTiter-Glo	EOL-1	3.4	[2][6]
A-204	39.8	[2][6]	

In Vitro Pharmacokinetics

Parameter	Species	Value	Reference
Plasma Stability	Human, Mouse	High	[1][2][8]
Microsomal Stability	Human, Mouse	High	[1][2][8]
Aqueous Kinetic Solubility	-	up to ~100 μ M	[1][2][8]

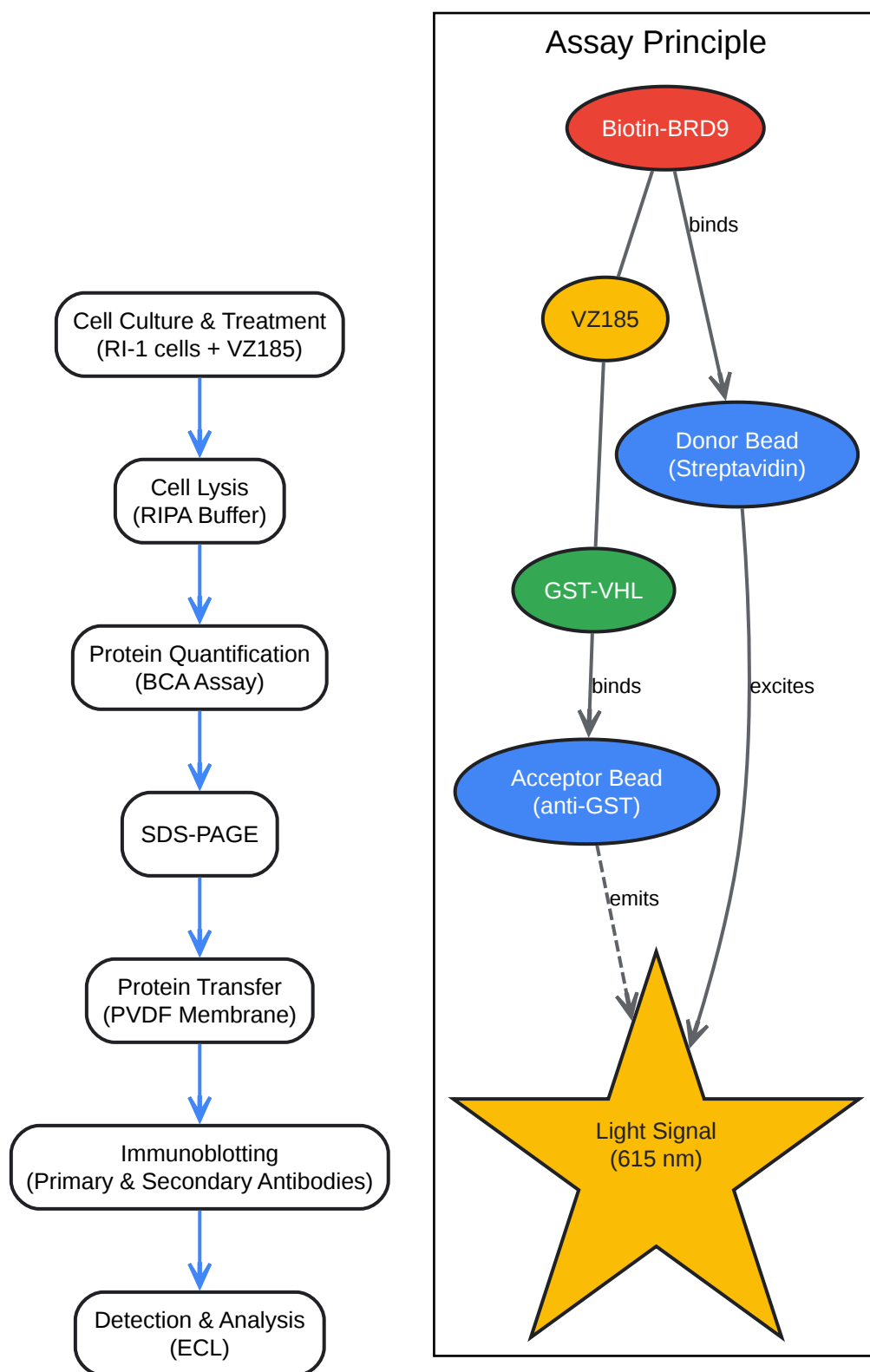
Experimental Protocols

The following are representative protocols for key experiments used in the characterization of **VZ185**.

Western Blotting for BRD7/BRD9 Degradation

This protocol describes the assessment of BRD7 and BRD9 protein levels in RI-1 cells following treatment with **VZ185**.

- **Cell Culture and Treatment:** Plate RI-1 cells and allow them to adhere overnight. Treat cells with various concentrations of **VZ185** (e.g., 0.1 nM to 10 μ M) or DMSO as a vehicle control for the desired time (e.g., 8 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., β -actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.



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- To cite this document: BenchChem. [VZ185: A Comprehensive Technical Guide to a Potent and Selective BRD7/BRD9 Degradator]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611792#vz185-discovery-and-development>]

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